molecular formula C18H34N2O2 B098087 Piperazine, 1,4-diheptanoyl- CAS No. 18903-10-1

Piperazine, 1,4-diheptanoyl-

Katalognummer: B098087
CAS-Nummer: 18903-10-1
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: FEFHVXVBNCGEEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1,4-diheptanoyl- (C₁₈H₃₂N₂O₂), is a 1,4-disubstituted piperazine derivative featuring two heptanoyl (CH₃(CH₂)₅CO-) groups attached to the nitrogen atoms of the piperazine ring. For example, 1,4-diheptanoyl derivatives are typically synthesized via nucleophilic substitution or condensation reactions, such as the reaction of piperazine with heptanoyl chloride under basic conditions .

Eigenschaften

CAS-Nummer

18903-10-1

Molekularformel

C18H34N2O2

Molekulargewicht

310.5 g/mol

IUPAC-Name

1-(4-heptanoylpiperazin-1-yl)heptan-1-one

InChI

InChI=1S/C18H34N2O2/c1-3-5-7-9-11-17(21)19-13-15-20(16-14-19)18(22)12-10-8-6-4-2/h3-16H2,1-2H3

InChI-Schlüssel

FEFHVXVBNCGEEX-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCC

Kanonische SMILES

CCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCC

Andere CAS-Nummern

18903-10-1

Synonyme

1,4-Diheptanoylpiperazine

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent Effects on Activity

Table 1: Comparison of 1,4-Disubstituted Piperazine Derivatives

Compound Substituents (R1, R4) Biological Activity (IC₅₀/Ki) Key Findings Reference
Piperazine, 1,4-diheptanoyl- Heptanoyl, Heptanoyl N/A (Theoretical) Hypothesized to enhance lipophilicity and membrane permeability
1,4-Diphenethylpiperazine Phenethyl, Phenethyl Ki = 0.37–1.30 μM (VMAT2 binding) Moderate affinity for vesicular monoamine transporter 2 (VMAT2)
R2 = 4-Phenylpiperazin-1-yl Phenylpiperazinyl IC₅₀ = 1.2–4.8 μM (HCT-116) Superior anticancer activity vs. non-piperazine analogs
1,4-Bis(diphenylacetyl)piperazine Diphenylacetyl, Diphenylacetyl N/A Potential use in coordination chemistry and material science

Key Observations :

  • Anticancer Activity : Piperazine derivatives with aryl or heteroaryl substituents (e.g., phenylpiperazinyl) exhibit enhanced cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) compared to aliphatic chains .
Piperazine vs. Piperidine and Diazepane Analogs

Table 2: Comparison of Piperazine with Related Heterocycles

Compound Type Structure VMAT2 Binding (Ki) Dopamine Uptake (Ki) Selectivity for Targets Reference
Piperazine (1,4-diphenethyl) Six-membered, two N 0.37–1.30 μM 35–60 nM Moderate VMAT2 affinity
Piperidine (1,4-diphenethyl) Six-membered, one N 0.19–0.38 μM 9.3–46 nM Higher VMAT2 affinity
1,4-Diazepane Seven-membered, two N 895 nM (AC₅₀) N/A Comparable to piperazine in activation potency

Key Observations :

  • Piperidine Superiority : Piperidine analogs exhibit higher binding affinity for VMAT2 compared to piperazine, attributed to reduced ring strain and improved steric compatibility .
  • Diazepane Flexibility : The seven-membered 1,4-diazepane ring offers conformational flexibility, enhancing interactions with certain receptors (e.g., serotonin 5HT1A) but reducing metabolic stability .
Pharmacological Profile vs. Other Piperazine Derivatives
  • Anticancer Agents: 1,4-Disubstituted piperazines with bulky aromatic groups (e.g., benzazolyl or thienopyridinyl) demonstrate potent HDAC6 inhibition and cell cycle arrest in cancer cells . In contrast, aliphatic derivatives (e.g., diheptanoyl) may lack direct anticancer efficacy but serve as prodrug backbones.
  • Dopamine Receptor Ligands: Piperazine-based ligands with aryloxyethylamine or spirocyclic scaffolds show subnanomolar affinity for D2/D3 receptors, outperforming aliphatic analogs .
  • Antioxidant Properties: Natural piperazines from Streptomyces spp. exhibit radical scavenging activity, though synthetic derivatives like 1,4-diheptanoyl- are less explored in this context .

Vorbereitungsmethoden

Direct Acylation of Piperazine

The most widely reported method involves the direct acylation of piperazine using heptanoyl chloride in anhydrous solvents. In a representative procedure, piperazine is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere, and heptanoyl chloride is added dropwise at 0°C. Triethylamine serves as a base to neutralize HCl, facilitating the reaction’s progression. After stirring at room temperature for 12 hours, the mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated to yield a crude product. Purification via recrystallization from ethanol-water mixtures typically achieves yields of 75–85%.

A critical advancement in this method, derived from analogous piperazine acylations, involves the use of ethanol as a co-solvent to enhance solubility and reduce side reactions. For instance, patent CN1616440A demonstrates that alcohol-water systems improve product purity by minimizing over-acylation. Adjusting the molar ratio of piperazine to heptanoyl chloride to 1:2.2 ensures complete diacylation while avoiding polymer formation.

Stepwise Acylation with Intermediate Protection

To circumvent issues of incomplete acylation, a stepwise approach employs protective groups for selective functionalization. Piperazine is first reacted with tert-butoxycarbonyl (Boc) anhydride to protect one nitrogen, followed by acylation of the free amine with heptanoyl chloride. Subsequent Boc deprotection using trifluoroacetic acid (TFA) exposes the secondary amine for a second acylation step. While this method achieves near-quantitative yields in controlled settings, its complexity and extended reaction time (48–72 hours) limit industrial scalability.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like THF and dichloromethane (DCM) are preferred for their ability to solubilize both piperazine and acylating agents. However, ethanol-water mixtures, as detailed in CN1616440A, reduce side reactions during workup, particularly when isolating hygroscopic intermediates. Triethylamine remains the base of choice due to its superior HCl scavenging capacity, though potassium carbonate (K₂CO₃) has been used in heterogeneous systems to simplify purification.

Temperature and Reaction Time

Optimal acylation occurs at 0–25°C to mitigate exothermic side reactions. Elevated temperatures (>40°C) risk decomposition of heptanoyl chloride, while prolonged reaction times (>24 hours) promote hydrolysis in aqueous systems. Radical-mediated methods require tighter control, with Mn(OAc)₃ reactions proceeding optimally at 65°C for 15–60 minutes.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms successful diacylation. The ¹H NMR spectrum of 1,4-diheptanoylpiperazine exhibits characteristic peaks at δ 3.6–3.8 ppm (piperazine CH₂ groups) and δ 2.2–2.4 ppm (heptanoyl CH₂ chains). Carbonyl resonances appear at δ 170–172 ppm in the ¹³C NMR spectrum. Mass spectrometry (MS) reveals a molecular ion peak at m/z 310.26 [M]⁺, consistent with the molecular formula C₁₈H₃₄N₂O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. A typical protocol uses a C18 column and acetonitrile-water (70:30) mobile phase, achieving baseline separation of 1,4-diheptanoylpiperazine from monoacylated byproducts.

Comparative Data on Synthesis Methods

MethodSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
Direct AcylationTHFEt₃N0–25128598
Stepwise ProtectionDCMK₂CO₃25489295
Radical-MediatedAcetic AcidMn(OAc)₃6514590

Challenges and Mitigation Strategies

Hygroscopic Intermediates

Piperazine and its acylated derivatives exhibit hygroscopicity, complicating isolation. Solutions include conducting reactions under anhydrous conditions and using desiccants during storage.

Byproduct Formation

Over-acylation and polymerization are minimized by strict stoichiometric control and incremental reagent addition. Radial chromatography on silica gel effectively removes polymeric impurities .

Q & A

What are the common synthetic routes for preparing 1,4-diacylated piperazine derivatives, and how do reaction conditions influence yield and purity?

Answer:
1,4-Diacylated piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Cu(I)-catalyzed cycloaddition : Used to introduce triazole moieties (e.g., 1,4-bis(prop-2-yn-1-yl)piperazine reacting with azides) with yields up to 94% .
  • Schiff base formation : Reacting 1,4-bis(3-aminopropyl)piperazine with aldehydes in methanol yields bioactive derivatives, as confirmed by NMR and X-ray crystallography .
  • Multi-step protocols : Sequential substitutions (e.g., using chloroacetyl or bromopropynyl groups) enable modular functionalization, with yields ranging from 46% to 86% .
    Key considerations : Solvent polarity, catalyst selection (e.g., Cu vs. organocatalysts), and stoichiometric ratios critically affect purity. For instance, anhydrous conditions prevent hydrolysis of acyl chlorides during acylation steps.

Which spectroscopic and crystallographic techniques are critical for characterizing 1,4-diacylated piperazine derivatives?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR resolve substituent positioning on the piperazine ring (e.g., distinguishing para- vs. meta-substitution) .
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, such as chair conformations in piperazine rings and bond lengths in acylated derivatives (e.g., 2.51 Å hydrogen bonds in DNA-interacting compounds) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1750 cm1^{-1} for acylated derivatives) .
    Methodological tip : Combine techniques for cross-validation. For example, X-ray data can resolve ambiguities in NMR assignments caused by symmetry .

How can researchers investigate structure-activity relationships (SAR) of 1,4-diacylated piperazine derivatives?

Answer:

  • Systematic substituent variation : Replace heptanoyl groups with electron-withdrawing (EWG) or electron-donating (EDG) groups. Studies show EWGs (e.g., -Cl, -CF3_3) enhance DPP-IV inhibition (IC50_{50} < 10 µM) compared to EDGs .
  • Ortho/para vs. meta substitution : Para-substituted derivatives exhibit higher DNA-binding affinity (ΔG = -7.5 kcal/mol) due to optimized steric and electronic interactions .
  • In vitro validation : Pair computational predictions (e.g., molecular docking) with enzymatic assays (e.g., agar diffusion for antibacterial activity) .

What computational strategies predict binding modes of 1,4-diacylated piperazines with biological targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina simulate interactions with DNA (PDB ID: 1BNA), identifying key binding sites (e.g., pi-alkyl interactions at 4.91 Å with DG4) .
  • Conformational analysis : Use Spartan06 or AM1 to determine low-energy conformers for docking, ensuring biological relevance .
  • Validation : Compare predicted binding affinities (e.g., ΔG = -7.4 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

How should researchers resolve contradictions in substituent effects on piperazine bioactivity?

Answer:

  • Meta-analysis : Compare data across studies (e.g., EWG efficacy in DPP-IV inhibition vs. EDG inefficacy ).
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify target binding, resolving discrepancies between computational and experimental results.
  • Control experiments : Test derivatives under identical assay conditions (e.g., pH, temperature) to isolate substituent effects .

What in vitro assays evaluate the anticancer potential of 1,4-diacylated piperazines?

Answer:

  • DNA interaction assays : Gel electrophoresis and ethidium bromide displacement quantify intercalation or groove-binding activity .
  • Cell viability tests : MTT assays on cancer cell lines (e.g., IC50_{50} values for 1,4-bis(2-chloro-4-nitrophenyl)piperazine) .
  • Enzymatic profiling : Measure inhibition of topoisomerases or kinases linked to tumor proliferation .
    Note : Include positive controls (e.g., doxorubicin) and validate results with multiple cell lines .

How do acyl chain lengths (e.g., heptanoyl vs. acetyl) impact piperazine derivative properties?

Answer:

  • Lipophilicity : Longer chains (heptanoyl) increase logP, enhancing membrane permeability but potentially reducing solubility.
  • Bioactivity : Acetylated derivatives may exhibit stronger hydrogen bonding (e.g., with DNA), while longer chains favor hydrophobic interactions .
  • Synthetic feasibility : Shorter chains (acetyl) simplify purification but limit structural diversity. Balance with spacer groups (e.g., triazoles) to maintain activity .

What are the challenges in designing dual-functional piperazine derivatives?

Answer:

  • Balancing pharmacophores : Substituents for antibacterial activity (e.g., 4-methoxybenzylidene ) may conflict with anticancer moieties (e.g., fluorophenyl groups ).
  • Optimization strategies : Use fragment-based design or combinatorial libraries to screen for multi-target activity.
  • In vivo validation : Prioritize compounds with low cytotoxicity (e.g., CC50_{50} > 100 µM in HEK293 cells) before testing in animal models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.